Cbz-Leu-Nle-H

Calpain inhibition Platelet aggregation Cell permeability

Cbz-Leu-Nle-H (also designated Z-Leu-nLeu-H and widely known as calpeptin; CAS 117591-20-5) is a synthetic dipeptide aldehyde that functions as a potent, cell‑permeable inhibitor of the calcium‑dependent cysteine proteases calpain I (μ‑calpain) and calpain II (m‑calpain). The molecule features an N‑terminal carbobenzoxy (Cbz) protecting group on leucine and a C‑terminal norleucinal warhead that reversibly modifies the active‑site cysteine of its target proteases.

Molecular Formula C20H30N2O4
Molecular Weight 362.5 g/mol
Cat. No. B8594483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-Leu-Nle-H
Molecular FormulaC20H30N2O4
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17?,18-/m0/s1
InChIKeyPGGUOGKHUUUWAF-ZVAWYAOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-Leu-Nle-H (Calpeptin) — Compound Identity and Procurement Context


Cbz-Leu-Nle-H (also designated Z-Leu-nLeu-H and widely known as calpeptin; CAS 117591-20-5) is a synthetic dipeptide aldehyde that functions as a potent, cell‑permeable inhibitor of the calcium‑dependent cysteine proteases calpain I (μ‑calpain) and calpain II (m‑calpain) [1]. The molecule features an N‑terminal carbobenzoxy (Cbz) protecting group on leucine and a C‑terminal norleucinal warhead that reversibly modifies the active‑site cysteine of its target proteases [2]. Beyond its canonical calpain activity, calpeptin also inhibits cathepsin K and has demonstrated anti‑fibrotic properties in multiple organ systems, making it a broadly useful tool compound in protease biology, platelet research, and fibrosis models [3].

Why Cbz-Leu-Nle-H Cannot Be Freely Replaced by In‑Class Calpain Inhibitors


Although multiple peptide aldehyde inhibitors target the calpain active site, their selectivity windows, cell‑penetration profiles, and off‑target fingerprints differ sharply. Calpeptin is distinguished by an empirically demonstrated combination of single‑digit nanomolar potency against calpain I, strong cell permeability that enables complete ablation of intracellular calpain activity within 30 min, and remarkably weak inhibition of the multicatalytic proteinase complex (proteasome) compared with calpain inhibitor I and calpain inhibitor II [1]. Substituting a generic “calpain inhibitor” without verifying these orthogonal properties can lead to confounded experimental outcomes where observed effects reflect proteasomal inhibition or membrane‑impermeability rather than calpain‑specific blockade [2].

Quantitative Differentiation Evidence for Cbz-Leu-Nle-H vs. Closest Analogs


Calpeptin vs. Leupeptin: Intracellular Calpain Abolition and Platelet Protection

In a head‑to‑head study using intact human platelets, calpeptin (Z-Leu-nLeu-H) completely abolished intracellular calpain activity after 30 min of incubation, whereas leupeptin—despite possessing in vitro calpain inhibitory activity—showed no detectable effect on intracellular calpain under identical conditions [1]. Functionally, calpeptin prevented Ca²⁺‑ionophore‑induced degradation of actin‑binding protein and P235 in intact platelets, a protective effect not achieved by leupeptin or the closely related analog Z-Leu-Met-H [1].

Calpain inhibition Platelet aggregation Cell permeability

Calpeptin vs. Calpain Inhibitors I and II: Proteasome‑Sparing Selectivity

A systematic comparative study evaluated calpeptin against calpain inhibitor I (C‑I; N‑acetyl‑Leu-Leu-norleucinal) and calpain inhibitor II (C‑II; N‑acetyl‑Leu-Leu-methioninal) across the four catalytic activities of the multicatalytic proteinase complex (MPC; 20 S proteasome). Calpain inhibitors I and II strongly inhibited the chymotrypsin‑like and caseinolytic activities of MPC with IC₅₀ values in the low micromolar range, whereas calpeptin only weakly inhibited all four MPC activities. Simultaneously, calpeptin was the most potent inhibitor of m‑calpain among the three compounds tested [1].

Proteasome Selectivity Off‑target activity

Calpeptin vs. E64 and Leupeptin: Order‑of‑Magnitude Potency Advantage Against Human Calpains

IC₅₀ measurements against purified human μCANP (calpain I) and mCANP (calpain II) revealed that calpeptin and calpain inhibitor I (C‑I) were stronger inhibitors by one to two orders of magnitude compared with calpain inhibitor II (C‑II), leupeptin, and E64 [1]. While none of the five inhibitors discriminated between μCANP and mCANP, the absolute potency gap places calpeptin in a distinctly higher tier for achieving near‑complete calpain blockade at nanomolar concentrations.

μ‑calpain m‑calpain IC₅₀ comparison

Calpeptin vs. Calpastatin Peptide and Calpain Inhibitor IV in Fibrosis Models

Calpeptin has been directly compared with calpastatin peptide (endogenous polypeptide inhibitor) and calpain inhibitor IV (synthetic irreversible inhibitor) in models of organ fibrosis. In a cerulein‑induced chronic pancreatitis mouse model, calpeptin significantly reduced histological damage, α‑SMA expression, and collagen‑Iα1 deposition in vivo, effects mediated through inhibition of the TGF‑β1/Smad3 pathway and induction of pancreatic stellate cell apoptosis [1]. The compound has additionally demonstrated anti‑fibrotic efficacy in bleomycin‑induced pulmonary fibrosis and in pancreatic cancer xenograft models where it disrupts cancer–stromal interactions [2].

Pancreatic fibrosis PSC activation Anti‑fibrotic

Calpeptin vs. MDL 28170 and E64d: Functional Potency in Platelet Secretion and Aggregation

In direct comparisons of platelet functional assays, calpeptin inhibited thrombin‑induced platelet secretion, aggregation, and spreading. However, calpeptin, MDL 28170, and E64d each required 3‑ to 10‑fold higher concentrations than the endogenous calpain inhibitor calpastatin to achieve equivalent biological activity in these platelet functional readouts [1]. This finding places calpeptin on par with other synthetic peptidyl calpain inhibitors in platelet assays while highlighting that its overall cellular potency is not surpassed by MDL 28170 or E64d in this context.

Platelet secretion Thrombin Spreading

Calpeptin as a Dual Calpain/Cathepsin K Inhibitor with Sub‑Nanomolar Cathepsin K IC₅₀

Calpeptin exhibits a secondary pharmacology that is quantitatively remarkable: it inhibits cathepsin K with an IC₅₀ of 0.11 nM, making it one of the most potent small‑molecule cathepsin K inhibitors reported [1]. This dual calpain/cathepsin K inhibition profile is absent or markedly weaker in comparator calpain inhibitors such as leupeptin, E64, or the acetyl‑leucyl‑leucinal series. Researchers studying bone resorption, osteoclast biology, or cysteine cathepsin cross‑talk can therefore achieve simultaneous blockade of two key protease families with a single agent.

Cathepsin K Bone remodeling Off‑target profile

Optimal Application Scenarios for Procuring Cbz-Leu-Nle-H (Calpeptin)


Definitive Assignment of Calpain‑Dependent vs. Proteasome‑Dependent Phenotypes

Calpeptin is the inhibitor of choice when a cellular phenotype must be unambiguously assigned to calpain rather than the 20 S proteasome. The direct evidence that calpeptin only weakly inhibits all four MPC catalytic activities, whereas calpain inhibitors I and II strongly suppress chymotrypsin‑like and caseinolytic proteasome activity (IC₅₀ in low μM range), means that calpeptin eliminates the confounding variable of proteasome co‑inhibition that plagues studies using inhibitors I or II . Paired with its complete intracellular calpain blockade at 30 min in intact platelets, calpeptin delivers clean calpain‑phenotype assignments unattainable with any single comparator .

Intracellular Calpain Inhibition in Live‑Cell or Tissue Settings Where Membrane Penetration Is Essential

When the experimental design demands that calpain be inhibited inside intact cells—rather than in lysates or purified enzyme preparations—calpeptin is uniquely qualified. The 1988 Tsujinaka study demonstrated that leupeptin, an inhibitor with documented in vitro calpain activity, fails completely to reduce intracellular calpain activity in intact platelets, whereas calpeptin achieves total abolition within 30 min . This cell‑penetration advantage extends to Z-Leu-Met-H, which was also inferior in the same study. For plate‑based assays, organoid cultures, or in vivo models requiring cytoplasmic calpain blockade, procuring calpeptin avoids the silent experimental failure of using a membrane‑impermeant inhibitor.

Anti‑Fibrotic Drug Discovery Programs Targeting Pancreas, Lung, or Tumor Stroma

Calpeptin currently carries the most extensive in vivo anti‑fibrotic evidence package within the calpain inhibitor class. In a cerulein‑induced chronic pancreatitis mouse model, calpeptin reduced pancreatic fibrosis markers (α‑SMA, collagen‑Iα1) and induced pancreatic stellate cell apoptosis via TGF‑β1/Smad3 pathway inhibition . Independent studies have corroborated its anti‑fibrotic effects in bleomycin‑induced pulmonary fibrosis and in a pancreatic cancer xenograft model where it disrupted cancer‑associated fibroblast function and reduced tumor volume . A procurement decision favoring calpeptin over less‑validated analogs provides a direct link to this published in vivo efficacy, streamlining experimental design and supporting grant or IND applications with citable proof‑of‑concept data.

Concomitant Calpain I/Calpain II/Cathepsin K Blockade in Bone and Osteoclast Biology

Calpeptin is the only commercially available calpain inhibitor with a verified cathepsin K IC₅₀ in the sub‑nanomolar range (0.11 nM) . This property is valuable for studies of osteoclast‑mediated bone resorption, where both calpains and cathepsin K contribute to extracellular matrix degradation, or for arthritis and bone‑metastasis models where dual protease inhibition may yield greater efficacy than targeting either protease alone. Researchers who would otherwise need to procure and formulate two separate inhibitors can simplify their workflow by selecting calpeptin as a single‑agent dual inhibitor.

Quote Request

Request a Quote for Cbz-Leu-Nle-H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.